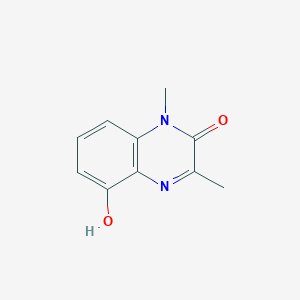

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one

Descripción

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one is a quinoxaline derivative characterized by hydroxyl (-OH) and methyl (-CH₃) substituents at the 5-, 1-, and 3-positions of the bicyclic quinoxalin-2(1H)-one scaffold. It was first identified as a major product in the Maillard reaction between D-glucose and glycine under microwave irradiation . Spectroscopic analyses (NMR, FTIR, MS, UV) and isotopic labeling studies confirmed its structure, revealing the incorporation of 10 carbon atoms (six from glucose, four from glycine) and two nitrogen atoms .

Propiedades

IUPAC Name |

5-hydroxy-1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-10(14)12(2)7-4-3-5-8(13)9(7)11-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULCLXVOCXASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578438 | |

| Record name | 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184423-25-4 | |

| Record name | 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,3-dimethyl-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of 2,3-Diaminotoluene with Glyoxal

The most widely documented method involves the condensation of 2,3-diaminotoluene with glyoxal under acidic conditions. This two-step process begins with the formation of an intermediate through nucleophilic addition, followed by cyclization to yield the quinoxaline core.

Reaction Mechanism:

-

Condensation:

-

2,3-Diaminotoluene reacts with glyoxal in the presence of hydrochloric acid (HCl) or acetic acid (AcOH) to form a Schiff base intermediate.

-

Temperature control (60–80°C) ensures selective imine formation without over-oxidation.

-

-

Cyclization:

-

The intermediate undergoes intramolecular cyclization at elevated temperatures (100–120°C), facilitated by protonation of the amine group.

-

The reaction produces 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one with a typical yield of 65–75%.

-

Optimization Factors:

-

Catalyst Selection: Lewis acids like ZnCl₂ improve cyclization efficiency by stabilizing transition states.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side reactions and improving purity (>95%).

Key Advantages:

-

Residence Time Optimization: CFRs maintain consistent temperature and pressure, minimizing decomposition.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., TiO₂-supported acids) are reused across batches, lowering production costs.

Challenges:

-

By-Product Management: Unreacted glyoxal and oligomeric by-products require separation via fractional distillation.

Alternative Synthetic Pathways

Oxidative Functionalization of 1,3-Dimethylquinoxaline

Direct hydroxylation of 1,3-dimethylquinoxaline using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) introduces the 5-hydroxy group. This method avoids multi-step synthesis but suffers from regioselectivity issues.

Reaction Conditions:

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling of halogenated quinoxalines with hydroxyl precursors offers a modular approach. For example, Suzuki-Miyaura coupling with boronic acids introduces hydroxyl groups at specific positions.

Limitations:

-

Requires pre-functionalized substrates, increasing synthetic complexity.

-

Catalyst costs (e.g., Pd(PPh₃)₄) limit industrial applicability.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization with Glyoxal | 65–75 | 90–95 | High | Moderate |

| Oxidative Functionalization | 40–50 | 80–85 | Moderate | Low |

| Continuous Flow Reactors | 70–80 | >95 | High | High |

Key Insights:

-

Cyclization remains the most balanced approach for research and industrial use.

-

CFRs outperform batch reactors in yield and purity but require significant capital investment.

Recent Advances in Catalysis

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoxaline derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Quinoxaline-5,8-dione.

Reduction: 1,3-Dimethyl-5,6-dihydroquinoxalin-2(1H)-one.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoxaline derivatives, including 5-hydroxy-1,3-dimethylquinoxalin-2(1H)-one, exhibit a broad spectrum of antimicrobial properties. Studies have shown that modifications in the quinoxaline structure can enhance its effectiveness against various pathogens:

- Antibacterial Properties : Research indicates that quinoxaline derivatives can inhibit bacterial growth effectively. For instance, certain derivatives have been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .

- Antiviral Activity : Quinoxaline compounds have also been evaluated for their antiviral properties. A related study found that certain quinoxaline derivatives inhibited the replication of viruses such as HIV and herpes simplex virus (HSV) . The mechanism often involves interference with viral DNA synthesis.

Cancer Treatment

The potential of this compound in cancer therapy has been explored through various studies:

- Cytotoxicity Against Cancer Cell Lines : This compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, IC50 values were reported as low as 1.9 µg/mL for HCT-116 cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression. Further research is needed to elucidate the specific pathways involved .

Organic Light Emitting Diodes (OLEDs)

Quinoxaline derivatives are being investigated for their application in OLED technology due to their unique electronic properties:

- Photophysical Properties : The incorporation of this compound into polymer matrices has shown to enhance light emission characteristics. These materials are promising candidates for developing efficient OLEDs .

Conductive Polymers

The structural attributes of quinoxaline compounds allow them to be integrated into conductive polymers:

- Applications in Electronics : These polymers can be utilized in various electronic devices due to their ability to conduct electricity while maintaining flexibility .

C–H Functionalization

Recent advancements in synthetic methodologies have focused on the C–H functionalization of quinoxalinones:

- Direct Functionalization Techniques : Innovative approaches such as photoinduced dehydrogenative amination have been developed to modify this compound efficiently without the need for harsh reagents . This allows for the introduction of diverse functional groups that can enhance biological activity.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their activity and function. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparación Con Compuestos Similares

5-Hydroxy-3-methylquinoxalin-2(1H)-one (CAS 30748-91-5)

- Substituents : 5-OH, 3-CH₃ (lacks the 1-methyl group).

- Similarity: Structural similarity score of 0.82 compared to this compound .

- Key Differences : Absence of the 1-methyl group reduces steric hindrance and may alter reactivity in substitution reactions.

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (5GU)

- Substituents : 7-Br, partially saturated 3,4-dihydro ring.

- Formula : C₈H₇BrN₂O.

1-Methyl-3,4-dihydroquinoxalin-2-one (5QX)

- Substituents : 1-CH₃, 3,4-dihydro ring.

- Formula : C₉H₁₀N₂O.

- Applications : Used in studies of ring-opening reactions due to its partially saturated structure .

Functional Analogues

1-Octyl-3-phenylquinoxalin-2(1H)-one

1-((8-Hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones (Q1, Q2)

- Substituents: 8-hydroxyquinoline moiety linked via methylene bridge.

- Synthesis : 24-hour reflux in acetonitrile with triethylamine .

- Applications: Effective corrosion inhibitors for mild steel in acidic environments (1M HCl), achieving >90% inhibition efficiency due to chelation of Fe²⁺ ions by the hydroxyquinoline group .

(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) Benzamides

- Substituents: Thiadiazole ring fused to quinoxaline.

- Properties : Enhanced antimicrobial activity attributed to the thiadiazole moiety’s ability to disrupt bacterial cell membranes .

Actividad Biológica

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one (often referred to as 5-HO-DMQ) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-HO-DMQ is a derivative of quinoxaline, a bicyclic compound known for its pharmacological significance. The hydroxyl group at the 5-position and dimethyl substitutions at the 1 and 3 positions contribute to its unique activity profile.

1. Antioxidant Activity

Research indicates that quinoxaline derivatives exhibit notable antioxidant properties. In vitro studies demonstrated that 5-HO-DMQ scavenges free radicals effectively, reducing oxidative stress in cellular models. The compound's antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.4 |

| ABTS | 12.8 |

These results suggest that 5-HO-DMQ may protect cells from oxidative damage, which is crucial in preventing neurodegenerative diseases.

2. Anti-inflammatory Activity

The anti-inflammatory potential of 5-HO-DMQ has been evaluated through its effects on pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 5-HO-DMQ significantly reduced levels of TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 300 | 120 |

| IL-6 | 250 | 90 |

This suggests that 5-HO-DMQ could be a candidate for developing anti-inflammatory therapies.

3. Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has been well-documented. In particular, 5-HO-DMQ demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the potential of 5-HO-DMQ as an antimicrobial agent.

The biological activities of 5-HO-DMQ can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other quinoxaline derivatives, it may inhibit enzymes involved in inflammation and oxidative stress pathways.

- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways such as NF-kB, which is crucial in mediating inflammatory responses.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of 5-HO-DMQ in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid-beta plaque accumulation compared to controls.

Case Study 2: Cancer Therapy

Another case study explored the potential use of 5-HO-DMQ in cancer therapy. The compound was tested on various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its utility in targeted cancer treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

- The compound can be synthesized via alkylation of quinoxalinone precursors. For example, 3-methylquinoxalin-2(1H)-one derivatives are alkylated using reagents like benzyl chloride or propargyl bromide in DMF or ethanol, with potassium carbonate as a base and tetra--butylammonium bromide as a catalyst . Reaction optimization involves controlling stoichiometry (e.g., 1:1.1 molar ratio of substrate to alkylating agent), solvent choice (polar aprotic solvents enhance nucleophilicity), and reaction time (typically 24 hours at room temperature). Recrystallization from ethanol yields pure crystals (85–90% yield).

Q. How is the structure of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., 1-allyl-3-phenylquinoxalin-2(1H)-one), SC-XRD data revealed dihedral angles between substituents and the quinoxaline core (e.g., 19.3°–30.4°), validating steric and electronic effects . Carbon-bound H-atoms are placed in calculated positions using riding models (), while amino H-atoms are refined with distance restraints (e.g., N–H = 0.88 Å) .

Q. What safety precautions are required when handling this compound?

- Based on GHS/CLP classifications for structurally similar quinoxalines:

- Acute toxicity : Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Labeling : Signal word "Warning"; hazard statements include H312 (harmful in contact with skin) and H332 (harmful if inhaled) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- The hydroxy and methyl groups modulate electron density at the quinoxaline core. For example, the hydroxy group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while methyl substituents sterically hinder bulky reactants. Computational studies (DFT) or Hammett σ values can predict regioselectivity . Experimental validation involves comparing yields for derivatives with electron-withdrawing/donating groups.

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR or MS)?

- Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

- Variable-temperature NMR to identify tautomeric shifts.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., PubChem data for 2-hydroxyquinoxaline: , [M+H] = 147.0553) .

- X-ray crystallography to unambiguously assign tautomeric forms .

Q. How can the anti-tubercular activity of this compound be evaluated, and what mechanistic insights are possible?

- In vitro assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control. Structural analogs (e.g., 4-substituted quinoxalinones) show MIC values <10 µg/mL .

- Mechanistic studies : Molecular docking to enoyl-ACP reductase (InhA) or time-kill assays to differentiate bactericidal vs. bacteriostatic effects.

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions at 40–60°C. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA). Compare with PubChem stability data for related compounds (e.g., 2-hydroxyquinoline) .

Q. What strategies mitigate low yields in alkylation reactions of quinoxalinones?

- Catalyst optimization : Replace tetra--butylammonium bromide with phase-transfer catalysts (e.g., PEG-400) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .

Safety and Compliance

Q. How to dispose of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.